molecular formula C5H12N2O B2928286 N'-hydroxy-3-methylbutanimidamide CAS No. 139294-13-6; 691411-71-9

N'-hydroxy-3-methylbutanimidamide

Cat. No.: B2928286
CAS No.: 139294-13-6; 691411-71-9
M. Wt: 116.164
InChI Key: INTHNGLOSGQQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxy-3-methylbutanimidamide is a hydroxamic acid derivative characterized by a butanimidamide backbone substituted with a hydroxyl group at the N'-position and a methyl group at the 3-position. The compound is commercially available, as indicated in , but detailed pharmacological or industrial applications remain understudied in the referenced materials.

Properties

IUPAC Name

N'-hydroxy-3-methylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTHNGLOSGQQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-hydroxy-3-methylbutanimidamide with structurally related compounds, emphasizing molecular features, substituents, and inferred properties based on available evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Substituents/Rings Potential Applications/Notes Reference
This compound Butanimidamide backbone with N'-OH and 3-CH₃ ~130–150 (estimated) Aliphatic chain, methyl group Chelation, enzyme inhibition (inferred)
N'-Hydroxy-5-methylisoxazole-3-carboximidamide Isoxazole ring with 5-CH₃ and N'-OH ~155–160 (estimated) Isoxazole ring Enhanced aromaticity may improve stability
6-(3-Bromophenoxy)-N'-hydroxypyridine-3-carboximidamide Pyridine ring with 3-bromophenoxy and N'-OH 308.13 Pyridine, bromophenoxy group Electron-withdrawing Br may influence reactivity
n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide Benzene ring with piperidinylmethyl and N'-OH Higher (exact value N/A) Piperidine, benzene Increased lipophilicity for membrane penetration

Key Observations:

Structural Backbone Variations: this compound (aliphatic) lacks aromatic rings, unlike its pyridine- or isoxazole-containing analogs. This difference impacts electronic properties and solubility. Aliphatic chains (e.g., butanimidamide) may enhance flexibility but reduce thermal stability compared to rigid aromatic systems .

Substituent Effects: Electron-Donating/Accepting Groups: The methyl group in this compound is electron-donating, which could stabilize metal complexes. In contrast, bromophenoxy () and isoxazole () groups are electron-withdrawing, altering redox behavior . Steric Effects: The bulky piperidinylmethyl group () may hinder binding to enzyme active sites compared to the compact methyl group in the target compound .

Pharmacological Inferences: Hydroxamic acid derivatives (e.g., those in ) are known for antioxidant and metalloproteinase-inhibitory activities. The isoxazole analog () could exhibit enhanced metabolic stability due to aromatic ring systems, a trait absent in the aliphatic target compound .

This suggests feasible routes via hydrazine hydrate and aldehyde intermediates .

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